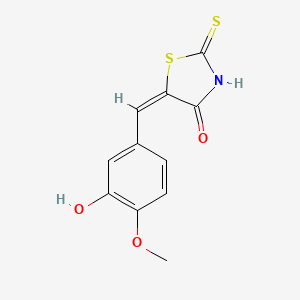

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Synthesized via microwave-assisted methods, Compound 5d is characterized by a Z-configured benzylidene group at the 5-position, featuring a 3-hydroxy-4-methoxy substitution on the aromatic ring, and a mercapto (-SH) group at the 2-position of the thiazole core . This compound was prepared in 86% yield under optimized microwave conditions (80°C, 20–60 min) and exhibits a melting point of 256–258°C .

Thiazol-4-one derivatives are recognized for their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-8-3-2-6(4-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTZLDOIVAVMME-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362480 | |

| Record name | (5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69505-47-1 | |

| Record name | (5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one , known for its thiazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are recognized for their potential in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this specific thiazole derivative, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is , with a molecular weight of approximately 239.27 g/mol. The compound features a thiazole ring, which is crucial for its biological activity, particularly due to its ability to interact with various biological targets.

Antimicrobial Activity

Thiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that thiazole compounds can effectively inhibit both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity. The presence of hydrophobic and hydrophilic components in the thiazole structure enhances its ability to penetrate bacterial membranes, leading to cytoplasmic leakage and cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | E. coli | 0.21 μM |

| Various thiazole derivatives | Pseudomonas aeruginosa | 0.21 μM |

| 1,3-thiadiazole derivatives | MCF-7 breast cancer cells | IC50 = 100 µM |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of DNA replication processes. In vitro studies have shown that (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Case Study: Anticancer Mechanisms

A study investigating the effects of thiazole derivatives on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 40% at 100 µM). The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes .

The biological activity of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis through caspase pathway activation.

- DNA Interaction : Interferes with DNA replication processes due to structural similarities with nucleobases.

- Membrane Disruption : Alters bacterial cell membrane integrity leading to cell lysis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 5d belongs to a broader family of benzylidene-thiazol-4-one derivatives. Key structural variations among analogs include:

- Substituents on the benzylidene ring : Position and type (e.g., methoxy, hydroxy, halogens, alkyl groups).

- Modifications to the thiazole core: Mercapto (-SH) vs. amino (-NH2) or alkylthio (-SR) groups.

Key Observations :

- Mercapto vs. Amino Groups: Mercapto-substituted derivatives (e.g., 5d, 040170) often show varied antimicrobial activity, while amino-substituted analogs (e.g., 5c) may lack potency against cancer cells .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Higher melting points in 5d and 5p suggest strong intermolecular interactions (e.g., hydrogen bonding from hydroxy/methoxy groups) compared to non-polar analogs .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be retrosynthetically broken down into:

- 2-mercapto-1,3-thiazol-4(5H)-one (thiazolidinone core)

- 3-hydroxy-4-methoxybenzaldehyde (aromatic aldehyde substituent)

The key step is the Knoevenagel-type condensation between the active methylene group of the thiazolidinone and the aldehyde carbonyl group, forming the benzylidene double bond with E-configuration.

Detailed Preparation Method

Materials

- 2-mercapto-1,3-thiazol-4(5H)-one (commercially available or synthesized)

- 3-hydroxy-4-methoxybenzaldehyde (commercially available)

- Acetic acid or ethanol as solvent

- Sodium acetate or other mild bases as catalysts

- Reflux apparatus

Procedure

-

- Dissolve equimolar amounts of 2-mercapto-1,3-thiazol-4(5H)-one and 3-hydroxy-4-methoxybenzaldehyde in glacial acetic acid or ethanol.

- Add sodium acetate (NaOAc) as a catalyst to facilitate the condensation.

- Reflux the mixture for 5 to 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

- After completion, cool the reaction mixture to room temperature.

- Add water to precipitate the product.

- Filter the solid and wash with water and organic solvents such as dichloromethane or methanol to purify.

-

- Dry the solid under vacuum.

- Characterize by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Observed Yield (%) |

|---|---|---|

| Solvent | Glacial acetic acid or ethanol | 65–91% |

| Catalyst | Sodium acetate (3–7 equiv.) | |

| Temperature | Reflux (~118 °C for acetic acid) | |

| Reaction Time | 5–20 hours | |

| Purification | Filtration, washing with solvents |

This method yields the (5E)-benzylidene thiazolidinone as a solid with high purity (typically >95%) suitable for further biological or chemical studies.

Alternative Synthetic Routes

Synthesis of 2-mercapto-1,3-thiazol-4(5H)-one Precursor

Variations in Aldehyde Substituents

- The condensation reaction is versatile and can be applied to various substituted benzaldehydes, including 3-hydroxy-4-methoxybenzaldehyde, to yield different benzylidene derivatives.

- The position of hydroxy and methoxy groups influences the reactivity and biological activity of the final compound.

Research Findings on Preparation

- The condensation method is widely used due to its simplicity, good yields, and mild reaction conditions.

- The use of sodium acetate as a catalyst in acetic acid medium is effective in promoting the Knoevenagel condensation without harsh conditions.

- The E-configuration of the benzylidene double bond is favored thermodynamically and confirmed by spectroscopic methods.

- Purification by recrystallization or washing with organic solvents ensures high purity suitable for biological assays.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of thiazolidinone core | Ethyl 2-chloro-2-phenylacetate, thiourea, NaOAc, ethanol | Formation of 2-mercapto-1,3-thiazol-4(5H)-one |

| Condensation with aldehyde | 3-hydroxy-4-methoxybenzaldehyde, NaOAc, acetic acid, reflux | Formation of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

| Purification | Filtration, washing with water and organic solvents | Solid product, 65–91% yield, >95% purity |

Q & A

Q. What are the common synthetic routes for the thiazol-4(5H)-one core in derivatives like (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The thiazol-4(5H)-one scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Knoevenagel condensation for benzylidene substituents. For example, Scheme 1 in demonstrates the use of Knoevenagel conditions to introduce a 4-hydroxy-3-methoxybenzylidene group to a thiazolidine-2,4-dione core. Key steps include optimizing solvent systems (e.g., DMF or ethanol) and catalysts (e.g., piperidine) to enhance yield and stereoselectivity .

Q. How can the stereochemistry of the benzylidene moiety in this compound be confirmed experimentally?

X-ray crystallography is the gold standard for determining stereochemistry. For instance, and detail the use of single-crystal X-ray diffraction (SCXRD) to confirm the (5E) configuration in analogous thiazol-4(5H)-one derivatives. Intermolecular interactions, such as C–H⋯O hydrogen bonds stabilizing the E-configuration, are critical for structural validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., methoxy and hydroxyl signals).

- HRMS : High-resolution mass spectrometry ( ) for molecular weight validation.

- FT-IR : To identify functional groups like C=O (1650–1750 cm) and S–H (2500–2600 cm) .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding motifs influence the crystallographic packing of this compound?

SCXRD data ( ) reveal that molecules form tapes along the c-axis via C–H⋯O hydrogen bonds. These interactions stabilize the E-configuration and affect physicochemical properties like solubility and melting point. Similar analyses in highlight methanol solvate formation, which alters crystal packing and stability .

Q. What strategies mitigate oxidative degradation of the 2-mercapto group during storage or biological assays?

Q. How can computational methods predict the pharmacokinetic challenges of this compound?

Molecular docking (e.g., AutoDock Vina) and ADMET prediction tools (SwissADME) can assess:

- LogP : High lipophilicity (>3) may limit aqueous solubility.

- Metabolic stability : CYP450 interactions (e.g., CYP3A4-mediated demethylation of the methoxy group).

- Bioavailability : Poor absorption due to high molecular weight (>300 Da) and rotatable bonds (>7) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Establish IC/MIC values across multiple cell lines (e.g., HEK293 vs. MCF-7).

- Target specificity : Kinase inhibition assays ( ) or transcriptomic analysis to identify off-target effects.

- Redox profiling : Quantify ROS generation to distinguish antimicrobial (pro-oxidant) vs. cytotoxic (apoptotic) mechanisms .

Methodological Considerations

Q. How to optimize reaction yields for introducing the 3-hydroxy-4-methoxybenzylidene substituent?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor Knoevenagel condensation ( ).

- Catalyst screening : Piperidine (5 mol%) vs. ammonium acetate for pH control.

- Temperature : 60–80°C for 6–12 hours, monitored by TLC .

Q. What analytical workflows validate purity for in vitro studies?

Q. How to design structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.